Methyl 3-(acetyloxy)chol-11-en-24-oate
Description
Methyl 3-(acetyloxy)chol-11-en-24-oate is a steroidal derivative characterized by a cholestane skeleton modified with functional groups at specific positions. Key structural features include:
- Acetyloxy group (OAc) at position 3: Introduced via esterification, this group enhances lipophilicity and stability compared to hydroxyl analogs.
- Methyl ester at position 24: This terminal ester group affects solubility and metabolic pathways.
Properties
CAS No. |
15360-37-9 |
|---|---|
Molecular Formula |
C27H42O4 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
methyl 4-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C27H42O4/c1-17(6-11-25(29)30-5)22-9-10-23-21-8-7-19-16-20(31-18(2)28)12-14-26(19,3)24(21)13-15-27(22,23)4/h13,15,17,19-24H,6-12,14,16H2,1-5H3 |
InChI Key |
SWHWAFFISKDSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reduction
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol selectively reduces 7-keto groups to 7α-hydroxy derivatives without affecting the acetyloxy group. This reaction proceeds at 0–5°C to minimize side reactions, achieving >85% yield.
Purification and Isolation Techniques
Purification is critical due to the compound’s sensitivity to oxidation and epimerization.
Solvent Crystallization
This compound is isolated via crystallization from methanol or ethyl acetate. Cooling the reaction mixture to 0–5°C precipitates the product, which is then washed with chilled methanol to remove impurities.
Column Chromatography
Silica gel chromatography with ethyl acetate/petroleum ether gradients (0–30%) resolves acetylated intermediates, as demonstrated in the purification of methyl 3α,7α-diacetyloxy-12-oxo-5β-cholan-24-oate. This method achieves >95% purity, though scalability remains a challenge for industrial applications.
Azeotropic Distillation
Toluene or acetonitrile is used in azeotropic distillation to remove water traces, enhancing reaction efficiency during acetylation and elimination steps. For instance, refluxing in toluene through a Dean-Stark apparatus improves yields by 10–15%.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for dominant preparation methods:
Challenges and Optimization Strategies
Epimerization at C3 and C7
The acetyloxy group at C3 is prone to epimerization under acidic or high-temperature conditions. Using non-polar solvents (e.g., toluene) and neutral pH during acetylation minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetyloxy)chol-11-en-24-oate can undergo various chemical reactions, including:
Oxidation: The double bond at the 11-position can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to remove the double bond, converting it into a saturated derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted cholesteryl esters
Scientific Research Applications
Methyl 3-(acetyloxy)chol-11-en-24-oate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cell membranes and cholesterol metabolism.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(acetyloxy)chol-11-en-24-oate involves its interaction with cellular membranes and enzymes involved in cholesterol metabolism. The acetoxy group and the double bond at the 11-position play crucial roles in its biological activity, affecting its binding affinity and specificity for various molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 3-(acetyloxy)chol-11-en-24-oate with key analogs, highlighting differences in functional groups, molecular weight, and structural features:
Key Observations
Functional Group Impact :
- The acetyloxy group at C3 in the target compound increases molecular weight by ~26 g/mol compared to hydroxyl analogs (e.g., 386.56 vs. ~412 g/mol) and enhances hydrolytic stability .
- Oxo or epoxy groups (e.g., at C12 or C9) introduce additional polarity and reactivity, as seen in analogs like Methyl 3-hydroxy-12-oxochol-9(11)-en-24-oate .
Stereochemical Differences :
- The β-configuration of the hydroxyl group in Methyl 3β-hydroxy-5β-chol-11-en-24-oate may alter biological interactions compared to α-configured derivatives .
Physicochemical and Reactivity Trends
- Boiling Point/Density : Analogs with additional oxo or epoxy groups (e.g., C₂₅H₄₀O₄) exhibit higher molecular weights and likely higher boiling points compared to simpler esters .
- Reactivity :
- Acetyloxy esters are less prone to oxidation than hydroxyl groups but undergo hydrolysis under acidic/basic conditions.
- Epoxy or oxo groups (e.g., in Methyl 3α,9α-epoxy-11-oxo-5β-cholan-24-oate) may participate in nucleophilic reactions or reductions .
Biological Activity
Methyl 3-(acetyloxy)chol-11-en-24-oate is a derivative of cholesterol that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Cholesterol Derivative : It retains the steroidal backbone typical of cholesterol.
- Acetoxy Group : This functional group enhances its solubility and biological interactions.
- Double Bond at C11 : This feature is crucial for its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with cellular membranes and enzymes related to cholesterol metabolism. The acetoxy group and the double bond at the C11 position significantly influence its binding affinity and specificity for various molecular targets, including:
- Cell Membrane Interaction : It alters membrane fluidity and permeability.
- Enzyme Modulation : It may affect the activity of enzymes involved in lipid metabolism, such as HMG-CoA reductase.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. A study demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing antibacterial agents.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines. This activity is significant for therapeutic applications in inflammatory diseases.
Cytotoxicity
Cytotoxic effects have also been observed in various cancer cell lines. This compound showed selective cytotoxicity, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine expression | |
| Cytotoxicity | Selective killing of cancer cells |
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antimicrobial activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.
Case Study: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound utilized an LPS-stimulated macrophage model. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as a therapeutic agent in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for Methyl 3-(acetyloxy)chol-11-en-24-oate, and what key reagents are involved?
The synthesis typically involves esterification and acetyloxy group introduction. For example, oxalyl chloride and DMF are critical for activating carboxylic acids during esterification (e.g., converting acids to acyl chlorides) . Purification may require column chromatography or recrystallization, with structural confirmation via NMR and mass spectrometry. The molecular formula (C27H40O5) and stereochemical configuration (3α,5β) must be validated to ensure fidelity to the target compound .
Q. What analytical techniques are most effective for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity checks, while gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) confirms molecular weight (444 g/mol for the parent structure) . Thin-layer chromatography (TLC) can monitor reaction progress, as described in similar cholane ester syntheses .
Q. How can researchers distinguish this compound from structural analogs like 3-hydroxychol-11-en-24-oate derivatives?
Key methods include:
- FT-IR spectroscopy : Detects acetyloxy (C=O stretch at ~1740 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) groups.
- 1H/13C NMR : The acetyloxy methyl group (δ ~2.1 ppm in 1H NMR; δ ~21 ppm in 13C NMR) and cholestane backbone protons (δ 0.5–2.5 ppm) are diagnostic .
- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., 444.298 Da for C27H40O5) .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved, particularly regarding stereochemical assignments?
Discrepancies often arise from stereoisomerism or solvent effects. Strategies include:
- 2D NMR (COSY, NOESY) : Resolves proton coupling networks and spatial proximity of substituents (e.g., 3α vs. 3β configuration) .
- Computational modeling : Density functional theory (DFT) predicts chemical shifts for comparison with experimental data.
- X-ray crystallography : Provides definitive stereochemical assignments if crystals are obtainable.
Q. What strategies optimize the electrochemical detection of this compound in biological matrices?
Functionalized electrodes, such as thin-film gold arrays (TFGAs), enhance sensitivity. For example:
Q. How can researchers address contradictions in reported metabolic pathways of cholane esters like this compound?
Conflicting data may arise from species-specific metabolism or enzymatic variability. Methodological approaches include:
- In vitro assays : Use recombinant human enzymes (e.g., CYP3A4, UGTs) to identify phase I/II metabolites .
- Isotopic labeling : Track metabolic fate using 13C or deuterium-labeled analogs.
- Cross-species comparisons : Validate findings in primary hepatocytes from multiple models (e.g., human, rat) .
Notes for Methodological Rigor
- Stereochemical validation : Always compare experimental NMR data with computational predictions or crystallographic data to avoid misassignment .
- Electrode calibration : Pre-treat TFGAs with TCEP or DTT to reduce disulfide bonds and ensure consistent aptamer immobilization .
- Metabolic studies : Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
